Product packaging for (S)-5-(4-bromophenyl)oxazolidin-2-one(Cat. No.:)

(S)-5-(4-bromophenyl)oxazolidin-2-one

Cat. No.: B15092468
M. Wt: 242.07 g/mol
InChI Key: FWGFASQLOPSRHI-MRVPVSSYSA-N
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Description

Significance of the Oxazolidinone Heterocycle in Organic Synthesis and Medicinal Chemistry

The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen, which has become a cornerstone in synthetic and medicinal chemistry. nih.govbioorg.orgspectrabase.comvulcanchem.com Among its isomers, the 2-oxazolidinone (B127357) structure is the most prominent and thoroughly investigated. nih.govvulcanchem.com

In medicinal chemistry, the oxazolidinone scaffold is famously associated with a novel class of antibiotics. nih.gov Linezolid (B1675486), the first clinically approved drug in this class, demonstrated the potent efficacy of these synthetic compounds against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The mechanism of action for these antibiotics is the inhibition of the initiation phase of bacterial protein synthesis, a different approach from many other antibiotic classes. nih.gov Beyond their antibacterial properties, oxazolidinone derivatives have been explored for a wide range of therapeutic applications, including treatments for tuberculosis, cancer, inflammation, and various neurological disorders. nih.govvulcanchem.comnih.gov

In the realm of organic synthesis, oxazolidinones are highly valued as chiral auxiliaries. sigmaaldrich.comrsc.org These molecules can be temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer, after which the auxiliary can be removed and often recycled. This method provides a powerful tool for controlling the three-dimensional structure of molecules, which is critical in the synthesis of complex natural products and pharmaceuticals. rsc.org

Stereochemical Importance of (S)-Configured Oxazolidinone Scaffolds

Stereochemistry, the specific spatial arrangement of atoms in a molecule, is paramount for the biological activity of oxazolidinones. For antibacterial agents like linezolid, the (S)-configuration at the C5 position of the oxazolidinone ring is an essential structural requirement for optimal therapeutic efficacy. nih.gov This precise stereochemistry is crucial for the molecule to bind effectively to its biological target, the bacterial ribosome, thereby exerting its inhibitory effect on protein synthesis.

The defined stereochemistry of the oxazolidinone scaffold is also the very reason for its utility as a chiral auxiliary in asymmetric synthesis. By attaching an oxazolidinone with a known configuration (such as at the C4 or C5 positions) to a prochiral substrate, chemists can create a diastereomeric intermediate. The steric bulk and electronic properties of the auxiliary then guide the approach of reagents from a specific direction, leading to the formation of a new stereocenter with a high degree of control. sigmaaldrich.com

Current Research Landscape of 5-Substituted Oxazolidin-2-ones

The substituent at the C5 position of the oxazolidinone ring is a focal point of current research, as modifications at this site can significantly alter the molecule's properties and biological activity. rsc.orgresearchgate.net While the acetamidomethyl group at C5 was initially considered a key feature for the antibacterial potency of linezolid, subsequent research has demonstrated that other substituents, such as triazoles, can also yield highly active compounds. rsc.org

Scientists are actively developing novel synthetic methodologies to create diverse 5-substituted oxazolidin-2-ones. researchgate.netorganic-chemistry.org These efforts aim to produce new analogues with improved characteristics, such as enhanced potency, a better safety profile, or a broader spectrum of activity against new diseases like cancer. nih.gov The synthesis of enantiomerically pure 5-functionalized oxazolidinones remains a key objective, ensuring that the resulting molecules possess the correct stereochemistry for their intended biological or synthetic purpose. bioorg.org

Chemical Profile of (S)-5-(4-bromophenyl)oxazolidin-2-one

While the broader class of oxazolidinones is well-documented, this compound is primarily recognized as a chemical intermediate. Detailed experimental data from peer-reviewed literature is limited; however, its fundamental chemical and physical properties can be compiled from chemical supplier databases.

Physical and Chemical Properties

The basic molecular and physical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
IUPAC Name (5S)-5-(4-bromophenyl)-1,3-oxazolidin-2-one
CAS Number 943910-35-8
Physical Form Solid
InChI Key FWGFASQLOPSRHI-SNAWJCMRSA-N

This data is compiled from chemical catalogs.

Synthesis, Spectroscopic, and Structural Data

Specific, peer-reviewed synthetic procedures for this compound are not readily found in the scientific literature. It is likely synthesized through established methods for creating chiral 5-aryl oxazolidinones, which often involve the cyclization of chiral amino alcohols derived from corresponding aryl glycines or related precursors.

Similarly, detailed experimental spectroscopic data (such as ¹H-NMR, ¹³C-NMR, IR) and crystallographic data for this specific compound are not widely published. While predicted spectral data may exist in specialized databases, verified experimental results remain scarce in publicly accessible literature. uni.lu

Applications in Chemical Synthesis

Given its structure as a chiral molecule containing a bromophenyl group, this compound is positioned as a useful building block in organic synthesis. The bromine atom on the phenyl ring makes it an ideal substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the attachment of more complex molecular fragments. The inherent chirality of the (S)-oxazolidinone core makes it valuable for the synthesis of enantiomerically pure target molecules, particularly in the development of new pharmaceutical candidates. However, specific examples of its application are not extensively documented in published research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO2 B15092468 (S)-5-(4-bromophenyl)oxazolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

(5S)-5-(4-bromophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)/t8-/m1/s1

InChI Key

FWGFASQLOPSRHI-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1)C2=CC=C(C=C2)Br

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Chemical Transformations and Derivatization of S 5 4 Bromophenyl Oxazolidin 2 One Scaffolds

Functional Group Interconversions on the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile functional group that serves as a linchpin for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the 4-bromophenyl moiety. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent in this regard.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used to form biaryl structures. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgwikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. organic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Role
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Catalyzes the C-C bond formation
Ligand PPh₃, PCy₃ Stabilizes the palladium center and influences reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid for transmetalation
Solvent Toluene, Dioxane, DMF/H₂O Solubilizes reactants and influences reaction rate

| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the new aryl group |

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving both palladium and copper. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgucsb.edu This method is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and materials science. washington.edu The reactivity in Sonogashira couplings is influenced by the electronic properties of the substrates and the steric bulk of the catalyst's ligands. wordpress.com

Halogen-metal exchange is another fundamental strategy for functionalizing the 4-bromophenyl group. wikipedia.org This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an organolithium or Grignard reagent, at low temperatures. This process converts the C-Br bond into a C-metal bond, generating a highly nucleophilic organometallic intermediate. wikipedia.org

This newly formed organometallic species can then be reacted with a wide variety of electrophiles to introduce diverse functional groups. This two-step sequence allows for the installation of alkyl, silyl, carboxyl, and other functionalities. A common protocol involves the use of reagents like n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) to effect the exchange. nih.govnih.govresearchgate.net The choice of reagent and reaction conditions is critical to avoid side reactions. nih.gov

Table 2: Electrophiles for Quenching Organometallic Intermediates

Electrophile Functional Group Introduced
Alkyl halides (e.g., CH₃I) Alkyl
Aldehydes/Ketones (e.g., (CH₂)O) Hydroxymethyl
Carbon dioxide (CO₂) Carboxylic acid
Chlorotrimethylsilane ((CH₃)₃SiCl) Trimethylsilyl (B98337)

Modifications at the Oxazolidinone Nitrogen (N-3) Position

The nitrogen atom at the N-3 position of the oxazolidinone ring is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's biological and physical properties.

The N-H proton of the oxazolidinone is weakly acidic and can be deprotonated by a suitable base to generate an anion that can subsequently react with various electrophiles.

N-Alkylation is typically achieved by treating the oxazolidinone with a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This SN2 reaction introduces an alkyl group onto the nitrogen atom.

N-Arylation can be more challenging but is commonly accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reactions. nih.govmdpi.com These methods allow for the coupling of the oxazolidinone nitrogen with aryl halides or triflates, providing access to a diverse array of N-aryl substituted derivatives. nih.gov

The nature of the substituent at the N-3 position can significantly influence the properties of the oxazolidinone ring. The introduction of bulky N-substituents can impact the conformational preferences of the molecule. While the oxazolidinone ring itself is relatively stable, the stereochemistry at the C-5 position is crucial for the biological activity of many oxazolidinone-containing compounds. nih.gov

The electronic nature of the N-substituent also plays a role in the reactivity of the oxazolidinone. For instance, N-acylation introduces an electron-withdrawing group that can affect the nucleophilicity of the ring atoms. The stability of the oxazolidinone ring can be influenced by the substituents, with certain groups potentially making the ring more susceptible to hydrolysis under acidic or basic conditions. researchgate.net The presence of different N-substituents can also affect the reactivity of other positions on the scaffold, such as the C-5 position, by altering the steric and electronic environment of the molecule.

Reactivity and Derivatization at the C-5 Position of the Oxazolidinone Ring

The C-5 position of the oxazolidinone ring is another key site for introducing structural diversity. The existing C-5 substituent, in this case, the 4-bromophenyl group, dictates the initial properties, but further modifications at this position or of the substituent itself are synthetically important.

The stereochemistry at the C-5 position is often critical for the biological activity of oxazolidinone derivatives. nih.gov Therefore, synthetic strategies that allow for the modification of the C-5 side chain while retaining the desired stereochemistry are highly valuable. bioorg.org While direct functionalization of the C-5 carbon can be challenging, modifications are often achieved through multi-step sequences starting from different precursors or by derivatizing the existing C-5 substituent.

Ring-Opening Reactions of the Oxazolidinone Core

The oxazolidinone ring, while generally stable, can be selectively opened under specific conditions to yield valuable chiral vicinal amino alcohols. researchgate.netresearchgate.net These products are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. westlake.edu.cnfrontiersin.org The primary method for cleaving the oxazolidinone core is through hydrolysis, which can be promoted by acid or base.

Basic hydrolysis is a common method for the cleavage of the carbamate (B1207046) linkage within the oxazolidinone ring. This transformation effectively liberates the chiral 1,2-amino alcohol precursor from which the oxazolidinone was likely derived. The reaction proceeds by nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses, breaking the ring.

In addition to hydrolysis, other nucleophiles can be employed to open the ring. A notable example is the decarboxylative ring-opening reaction using in-situ generated chalcogenolate anions (from diselenides, ditellurides, or disulfides and a reducing agent like NaBH₄). nih.gov This method provides direct access to β-selenoamines, β-telluroamines, and β-thioamines, which are compounds of interest for biological applications and materials science. nih.gov The reaction is regioselective and proceeds with full preservation of the stereochemical integrity of the starting oxazolidinone. nih.gov Water plays a crucial role in this transformation, likely as a proton source to facilitate the decarboxylation step. nih.gov

The table below summarizes representative conditions for the ring-opening of oxazolidinone scaffolds.

EntryReagent(s)Solvent(s)Product TypeRef.
1NaOHCH₃OH / H₂OVicinal Amino Alcohol google.com
2(PhSe)₂ / NaBH₄THF / EtOHβ-Selenoamine nih.gov
3(PhTe)₂ / NaBH₄THF / EtOHβ-Telluroamine nih.gov
4(PhS)₂ / NaBH₄THF / EtOHβ-Thioamine nih.gov

Conversion of 5-Substituents (e.g., Hydroxyl to Aminomethyl, Acetamide)

A key feature of many biologically active oxazolidinones, including the antibiotic linezolid (B1675486), is the (S)-acetamidomethyl group at the C-5 position. researchgate.netnih.gov The synthesis of this functional group typically starts from a precursor containing a 5-(hydroxymethyl) group. This hydroxyl group can be converted into an aminomethyl group and subsequently an acetamide (B32628) through a well-established, multi-step synthetic sequence.

The transformation generally involves three key steps:

Activation of the Hydroxyl Group : The primary alcohol is first converted into a better leaving group. This is commonly achieved through tosylation or mesylation, reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine.

Nucleophilic Substitution : The resulting tosylate or mesylate is then subjected to nucleophilic substitution with an azide (B81097) source, typically sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, which inverts the stereocenter if the leaving group were at a chiral center, although in the case of a hydroxymethyl group, the chirality is at the C-5 carbon of the ring.

Reduction and Acylation : The azide is subsequently reduced to a primary amine. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reagents like triphenylphosphine (B44618) (the Staudinger reaction). The resulting 5-(aminomethyl)oxazolidin-2-one is then acylated, most commonly with acetic anhydride (B1165640) or acetyl chloride, to yield the final acetamide derivative. nih.gov

This sequence provides a reliable pathway to introduce the critical acetamide side chain found in many oxazolidinone antibacterial agents. researchgate.net

StepStarting Functional GroupReagent(s)Intermediate/Product Functional GroupRef.
15-(Hydroxymethyl)p-Toluenesulfonyl chloride, Pyridine5-(Tosyloxymethyl) nih.gov
25-(Tosyloxymethyl)Sodium Azide (NaN₃)5-(Azidomethyl) nih.gov
35-(Azidomethyl)H₂, Pd/C5-(Aminomethyl) nih.gov
45-(Aminomethyl)Acetic Anhydride5-(Acetamidomethyl) nih.gov

Advanced Chemical Modulations for Analogue Synthesis and Diversity-Oriented Synthesis

The (S)-5-(4-bromophenyl)oxazolidin-2-one scaffold is an excellent starting point for analogue synthesis and Diversity-Oriented Synthesis (DOS). broadinstitute.orgcam.ac.uk DOS is a powerful strategy used in medicinal chemistry to efficiently generate libraries of structurally diverse small molecules, which can then be screened for biological activity. mdpi.combroadinstitute.org The goal of DOS is to explore a wide range of "chemical space" to increase the probability of discovering novel biological probes or drug leads. cam.ac.uk

The 4-bromophenyl group on the oxazolidinone nitrogen is a particularly strategic feature for implementing a DOS approach. The carbon-bromine bond serves as a versatile chemical handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of diverse substituents onto the aromatic ring, leading to large libraries of analogues from a single common intermediate.

Key cross-coupling reactions that can be employed at this position include:

Suzuki Coupling : Reaction with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Heck Coupling : Reaction with alkenes to append vinyl groups.

Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination : Reaction with amines to form new C-N bonds, introducing substituted amino groups.

Stille Coupling : Reaction with organostannanes to form new carbon-carbon bonds.

Cyanation : Reaction with a cyanide source to introduce a nitrile group.

By varying the coupling partner, a vast array of structural diversity can be achieved. This approach allows for the rapid generation of Structure-Activity Relationships (SAR) by systematically probing the effects of different substituents on the phenyl ring on biological activity. The ability to create extensive libraries from the this compound core makes it a privileged scaffold in modern drug discovery. researchgate.net

Coupling ReactionCoupling PartnerReagent/Catalyst SystemIntroduced Substituent
SuzukiArylboronic acidPd(PPh₃)₄, Na₂CO₃Aryl
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NStyrenyl
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NPhenylethynyl
Buchwald-HartwigMorpholine (B109124)Pd₂(dba)₃, BINAP, NaOt-BuMorpholinyl
CyanationZn(CN)₂Pd(PPh₃)₄Cyano

Applications of S 5 4 Bromophenyl Oxazolidin 2 One As a Chiral Auxiliary and Synthetic Building Block

Enantioselective Carbon-Carbon Bond Forming Reactions Catalyzed by Oxazolidinones

N-acyloxazolidinones are versatile intermediates for a variety of enantioselective carbon-carbon bond-forming reactions. The chiral auxiliary provides a powerful means to control the absolute and relative stereochemistry during the formation of new stereocenters in reactions such as aldol (B89426) additions, conjugate additions, and cycloadditions. wikipedia.org

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds, which are key building blocks for many natural products. nih.gov Chiral oxazolidinones, often called Evans' auxiliaries, are exceptionally effective in controlling the stereochemistry of this transformation. scielo.org.mxresearchgate.net The reaction typically involves the formation of a boron enolate from the N-acyl oxazolidinone derivative. The chelation of the boron atom to both the carbonyl oxygen and the oxazolidinone oxygen creates a rigid six-membered ring transition state. This conformation, combined with the steric bulk of the substituent at the 5-position of the oxazolidinone (the 4-bromophenyl group), effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This mechanism leads to the predictable formation of one diastereomer with high selectivity. scielo.org.mx

The utility of this method is highlighted by its broad applicability and the high diastereoselectivities that are consistently achieved. For instance, the aldol reaction of N-propionyloxazolidinones typically yields the "Evans" syn-aldol product with outstanding diastereoselectivity. scielo.org.mx

Table 1: Representative Asymmetric Aldol Reactions Using Oxazolidinone Auxiliaries This table is illustrative of typical results achieved with Evans-type auxiliaries, demonstrating the principle of their application.

N-Acyl Group Aldehyde Conditions Diastereomeric Ratio (syn:anti) Yield (%)
Propionyl Isobutyraldehyde 1. Bu₂BOTf, Et₃N 2. Aldehyde, -78 °C >99:1 85
Acetyl Benzaldehyde 1. TiCl₄, Hunig's Base 2. Aldehyde, -78 °C 90:10 78

Chiral oxazolidinones are also instrumental in directing asymmetric 1,4-conjugate additions (Michael additions) to α,β-unsaturated N-acyloxazolidinones. researchgate.netresearchgate.net This reaction is a powerful method for creating a stereocenter at the β-position of a carbonyl system. The high degree of asymmetric induction is attributed to the rigid chelation of the N-acyloxazolidinone with a Lewis acid, which fixes the conformation of the α,β-unsaturated system. researchgate.netresearchgate.net The bulky substituent at the 5-position of the auxiliary shields one face of the molecule, directing the incoming nucleophile to the opposite face with high selectivity. researchgate.net

This strategy has been successfully employed with a variety of nucleophiles, including organocuprates, thiols, and enamines, to generate complex chiral molecules. researchgate.netnih.gov The auxiliary preserves the configuration of existing chiral centers while controlling the formation of the new one. researchgate.net The robustness and high stereoselectivity of this method make it a valuable tool in multistep syntheses. researchgate.net

Table 2: Diastereoselective Conjugate Addition to α,β-Unsaturated N-Acyloxazolidinones This table illustrates the general effectiveness of oxazolidinone auxiliaries in conjugate addition reactions.

Michael Acceptor (N-enoyl group) Nucleophile Conditions Diastereomeric Excess (de) Yield (%)
N-Crotonyloxazolidinone Me₂CuLi Et₂O, -78 °C >98% 90
N-Cinnamoyloxazolidinone Benzyl (B1604629) thiol Cinchona alkaloid catalyst 95% 88

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.orgorganic-chemistry.org When an α,β-unsaturated N-acyloxazolidinone is used as the dienophile, the chiral auxiliary can impart a high degree of stereocontrol over the reaction outcome. acs.orgacs.org The reaction is often facilitated by a Lewis acid, which coordinates to the carbonyl oxygen atoms of the N-acyloxazolidinone derivative. This coordination locks the dienophile into a specific, rigid conformation where the bulky 5-substituent (4-bromophenyl) effectively shields one face of the double bond. acs.org

Consequently, the diene can only approach from the unhindered face, leading to the formation of the cycloaddition product with high diastereoselectivity. acs.orgrsc.org This method provides a reliable route to enantiomerically enriched cyclohexene (B86901) derivatives, which are valuable intermediates in organic synthesis. wikipedia.org The endo product is typically favored due to secondary orbital interactions. organic-chemistry.org

Role in the Total Synthesis of Complex Chiral Natural Products and Pharmaceuticals

The reliability and high stereoselectivity afforded by oxazolidinone auxiliaries have made them indispensable tools in the total synthesis of complex chiral molecules. researchgate.netresearchgate.net They are frequently used to set key stereocenters early in a synthetic sequence, with the chirality being faithfully transferred through subsequent steps. researchgate.net The aldol and conjugate addition reactions mediated by these auxiliaries are particularly prevalent in the synthesis of polyketide natural products, which are rich in β-hydroxy carbonyl motifs. researchgate.net

For example, the synthesis of (-)-cytoxazone, a natural product, was achieved in a concise manner utilizing an asymmetric aldol reaction as a key step to establish the required stereochemistry, followed by a Curtius rearrangement and cyclization to form the oxazolidinone core of the target molecule. nih.gov The ability to easily attach the auxiliary, perform the stereoselective reaction, and subsequently cleave the auxiliary to reveal a carboxylic acid, alcohol, or other functional group makes it a highly versatile synthetic strategy. researchgate.netwilliams.edu

Strategies for Chiral Induction and Diastereoselectivity Control in Organic Reactions

The remarkable efficiency of chiral oxazolidinones in controlling stereochemistry stems from a combination of steric and electronic factors. acs.orgwilliams.edu The primary strategies for chiral induction and diastereoselectivity control are based on creating a rigid and predictable transition state. williams.edu

Chelation Control: In many reactions, particularly aldol and Diels-Alder reactions, a Lewis acid is used. The Lewis acid coordinates to the carbonyl oxygen of the acyl group and the oxygen atom of the oxazolidinone ring. This chelation creates a rigid, planar five- or six-membered ring that locks the N-acyl chain into a specific conformation (syn or anti to the 5-substituent). researchgate.netacs.org This fixed geometry is essential for high facial discrimination.

Steric Hindrance: The substituent at the 5-position of the oxazolidinone ring (the 4-bromophenyl group) projects from the chiral center and acts as a powerful steric director. wikipedia.org It effectively blocks one face of the reactive intermediate (e.g., an enolate or a dienophile). As a result, the incoming reagent (an electrophile or a diene) is forced to approach from the opposite, less sterically encumbered face. acs.orgwilliams.edu This predictable facial bias is the primary source of the high diastereoselectivity observed in these reactions.

The combination of a rigid, chelated intermediate and a sterically demanding directing group provides a robust model for predicting the stereochemical outcome of a wide range of reactions with a high degree of confidence. williams.edu

Preclinical Biological and Pharmacological Relevance of S 5 4 Bromophenyl Oxazolidin 2 One Analogues

Structure-Activity Relationship (SAR) Studies of Oxazolidinone Derivatives

The biological activity of oxazolidinone derivatives is intrinsically linked to their chemical structure. researchgate.net SAR studies have been instrumental in identifying the key structural features necessary for their pharmacological effects. The core pharmacophore generally consists of the oxazolidinone ring with a specific stereochemistry at the C-5 position, an acyl-amino-methyl group attached to C-5, and an N-aryl substituent. researchgate.netnih.gov

The nature and position of substituents on the oxazolidinone scaffold have a profound impact on the biological activity of the resulting analogues. For instance, the introduction of a fluorine atom into the aromatic ring of some tricyclic oxazolidinone derivatives has been shown to result in compounds with excellent antibacterial activity. nih.gov In another study, the replacement of the morpholine (B109124) ring of linezolid (B1675486) with various azole moieties (pyrrole, pyrazole (B372694), imidazole, triazole, and tetrazole) led to compounds with good activity against certain Gram-negative organisms. nih.gov

Furthermore, the electronic character of substituents on these azole rings plays a crucial role. Aldehyde, aldoxime, and cyano groups on the azole generally led to a dramatic improvement in activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts. nih.govacs.org Conversely, the introduction of amide, ester, amino, hydroxy, alkoxy, and alkyl substituents often resulted in no improvement or a loss of antibacterial activity. nih.govacs.org This highlights that subtle electronic changes can significantly modulate the biological profile of these compounds. nih.gov

The C-5 position of the oxazolidinone ring is a key site for modification to enhance antibacterial potency. The 5-acetamidomethyl substituent is a crucial component for the activity of many oxazolidinones. nih.gov However, research has shown that alternatives to the acylaminomethyl groups, such as 1,2,3-triazol-2-yl-methyl, pyrid-2-yl-oxymethyl, and isoxazol-3-yl-oxymethyl groups, can maintain or even enhance antibacterial potency. nih.gov Interestingly, while early 5-hydroxymethyl oxazolidinones were less potent than their 5-acylaminomethyl counterparts, when combined with a potent ABCD ring system, they demonstrated significant activity. nih.gov Against strains with the cfr resistance gene, activity was retained with hydroxymethyl or 1,2,3-triazole C-5 groups but was reduced in compounds with acetamide (B32628) substituents. nih.gov

The N-aryl substituent is another critical determinant of bioactivity. researchgate.net A series of novel oxazolidinone compounds with a substituted ligustrazine C-ring unit and different substituted groups at the C-5 side chain were designed and synthesized, showing potent activity against Gram-positive pathogens. nih.gov General methods have been developed for coupling N-aryl carbamates to give N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives, which has proven to be a versatile approach in the preparation of a diverse array of oxazolidinone analogues for medicinal chemistry research. acs.org

Substituents on the phenyl ring, including the bromophenyl moiety, can influence the biological activity of oxazolidinone analogues. For example, the introduction of a fluorine atom in the aromatic ring of certain tricyclic oxazolidinones led to some excellent compounds possessing potent antibacterial activity. nih.gov In a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, various substitutions on the N-aryl ring resulted in compounds with a range of anticancer activities against different cell lines. mdpi.com

The replacement of the traditional morpholine ring with other aromatic systems has also been explored. For instance, analogues with an oxotriazolyl, five-membered ring in place of the morpholine ring have been synthesized and evaluated. researchgate.net The in vitro activities of these compounds were dependent on the substituents at the C-5 position. researchgate.net These studies underscore the importance of exploring diverse aromatic systems and their substituents to modulate the pharmacological properties of oxazolidinone derivatives.

Investigations of Specific Preclinical Biological Activities

A primary focus of research on oxazolidinone analogues has been their potential as antimicrobial agents, particularly against Gram-positive bacteria. nih.govnih.gov Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, reduces the likelihood of cross-resistance with other antimicrobial agents. nih.gov

Numerous studies have demonstrated the potent in vitro activity of various oxazolidinone derivatives against a range of bacterial pathogens. For example, a series of 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinones showed potent inhibitory activity against Gram-positive bacteria, with one compound exhibiting MIC values of 1.0 µg/mL against E. faecalis and S. aureus, and 0.5 µg/mL against MRSA and S. epidermidis. nih.gov Another study on novel oxazolidinone analogues with a substituted ligustrazine C-ring unit found that all fourteen target compounds displayed potent activity against Gram-positive pathogens. nih.gov

Compound/Derivative ClassOrganism(s)Reported Activity (MIC)
1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone (Compound 8)E. faecalis ATCC 292121.0 µg/mL
S. aureus ATCC 259231.0 µg/mL
S. aureus MRSA 433000.5 µg/mL
S. epidermidis ATCC 122280.5 µg/mL
3-cyanopyrrole, 4-cyanopyrazole, and 4-cyano-1H-1,2,3-triazole congenersS. aureus≤ 0.5-1 µg/mL
H. influenzae2-4 µg/mL
M. catarrhalis2-4 µg/mL
Benzoxazinyl-oxazolidinone (Compound 16)Gram-positive bacteria3 to 4 times more active than linezolid in vivo
Nitroimidazolyl–oxazolidinone hybrid (Compound 28)Selected strains0.006 to 0.781 µg/mL

MIC: Minimum Inhibitory Concentration. Data compiled from multiple preclinical studies.

Beyond their antimicrobial properties, oxazolidinone derivatives have emerged as promising candidates in antithrombotic research, primarily as inhibitors of Factor Xa (FXa). mdpi.com FXa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. mdpi.comresearchgate.net

Rivaroxaban (B1684504), a novel oxazolidinone derivative, is a potent and selective direct inhibitor of FXa. mdpi.comresearchgate.net SAR studies of rivaroxaban and its derivatives have led to the design and synthesis of new series of oxazolidinone derivatives with anti-Factor Xa activity. researchgate.net These efforts have involved modifications to various parts of the molecule, including the replacement of the P4 thiomorpholine (B91149) moiety with a morpholine group and the introduction of a carbonyl moiety into the morpholine P4 group, which ultimately led to the discovery of rivaroxaban. The exploration of different heterocyclic P4 modalities has expanded the possibilities for developing new lactam analogues with significant FXa inhibitory activity.

Other Emerging Preclinical Applications (e.g., HBV Capsid Assembly Modulation)

The core structure of oxazolidinone, particularly aromatic-substituted variants, has emerged as a versatile scaffold for the development of novel therapeutic agents beyond their established antibacterial properties. A significant area of preclinical investigation for analogues of (S)-5-(4-bromophenyl)oxazolidin-2-one is in the modulation of Hepatitis B Virus (HBV) capsid assembly. The HBV core protein is crucial for multiple stages of the viral life cycle, making it an attractive target for antiviral therapies. mdpi.com Capsid assembly modulators (CAMs) are compounds that interact with the core protein dimers, inducing the formation of aberrant, non-functional capsids or preventing capsid formation altogether, thereby disrupting viral replication. mdpi.com

Recent research has identified pyrazol-oxazolidin-4-one derivatives as potent HBV capsid assembly modulators. nih.gov In one study, a series of 5-alkyl-2-pyrazol-oxazolidin-4-one derivatives were designed and synthesized, demonstrating significant HBV inhibitory activities in HepG2.2.15 cells with low cytotoxicity. nih.gov The most promising compounds from this series, 9d and 10b , exhibited IC₅₀ values in the single-digit nanomolar range and possessed favorable pharmacokinetic profiles, including oral bioavailability of 56.1% and 48.9%, respectively. nih.gov These findings highlight the potential of modifying the oxazolidinone scaffold to develop effective anti-HBV agents.

Further structure-activity relationship (SAR) studies on 2-heteroaryl-oxazolidine-4-one derivatives revealed that the central pyrazole moiety is a key contributor to their anti-HBV activity. researchgate.net By replacing the pyrazole with other heterocycles, researchers identified compound 7g , featuring an inverted pyrazole, as a highly potent HBV capsid modulator with an EC₅₀ value of 0.059 µM and an improved safety profile compared to the lead compound. researchgate.net These preclinical findings underscore the therapeutic potential of oxazolidinone analogues as HBV capsid assembly modulators.

Table 1: Preclinical Anti-HBV Activity of Selected Oxazolidinone Analogues
CompoundDescriptionAnti-HBV Activity (IC₅₀/EC₅₀)Oral Bioavailability (%)Reference
9d5-alkyl-2-pyrazol-oxazolidin-4-one derivativeSingle-digit nanomolar IC₅₀56.1 nih.gov
10b5-alkyl-2-pyrazol-oxazolidin-4-one derivativeSingle-digit nanomolar IC₅₀48.9 nih.gov
7g2-heteroaryl-oxazolidine-4-one derivative with inverted pyrazole0.059 µM (EC₅₀)Not Reported researchgate.net

Mechanistic Insights into Preclinical Biological Actions (e.g., Enzyme Inhibition, Ribosomal Binding)

The primary and most well-characterized mechanism of action for the oxazolidinone class of compounds, including analogues of this compound, is the inhibition of bacterial protein synthesis through binding to the ribosome. scirp.orgnih.gov This mechanism is distinct from many other classes of antibiotics, which contributes to their effectiveness against multidrug-resistant bacteria. nih.gov

Oxazolidinones exert their effect by binding to the 50S ribosomal subunit. scirp.orgnih.gov More specifically, they interact with the 23S rRNA at the peptidyl transferase center (PTC) in the A-site pocket. scirp.orgnih.gov This binding event interferes with the proper positioning of the initiator tRNA (N-formylmethionyl-tRNA), thereby preventing the formation of the initiation complex, which is a critical early step in protein synthesis. nih.govnih.gov By disrupting this initial phase, oxazolidinones effectively halt the translation process. semanticscholar.org

Cryo-electron microscopy studies have provided detailed insights into the binding of various oxazolidinones to the 50S ribosomal subunit. nih.gov These studies have shown that while the core oxazolidinone structure establishes key interactions within the PTC, modifications to the substituents can alter the binding mode and affinity. nih.gov For instance, even modest structural changes to the phenyl oxazolidinone core can lead to significant differences in biological activity. nih.gov The binding site is located in a region of the ribosome that is highly conserved across many bacterial species, which accounts for the broad-spectrum activity of these compounds against Gram-positive bacteria. nih.gov The unique binding site and mechanism of action also mean that there is generally a lack of cross-resistance with other classes of protein synthesis inhibitors. nih.govnih.gov

While ribosomal binding is the hallmark of oxazolidinones, the broader class of heterocyclic compounds to which they belong are also investigated for their potential as enzyme inhibitors. chemistryjournal.netnih.gov However, specific enzyme inhibition data for this compound and its close analogues in preclinical settings are not as extensively documented as their ribosomal interactions. The therapeutic effects of many heterocyclic compounds are often attributed to their ability to interact with the active sites of various enzymes. chemistryjournal.net

Table 2: Mechanistic Profile of Oxazolidinone Analogues
Mechanism of ActionMolecular TargetKey EffectsReferences
Protein Synthesis InhibitionBacterial 50S Ribosomal Subunit (23S rRNA)Prevents formation of the initiation complex; interferes with tRNA positioning. scirp.orgnih.govnih.govnih.gov
HBV Capsid Assembly ModulationHBV Core ProteinInduces formation of aberrant capsids or prevents capsid formation. mdpi.comnih.govresearchgate.net

Computational Chemistry and Spectroscopic Characterization of S 5 4 Bromophenyl Oxazolidin 2 One

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern organic chemistry for understanding molecular structure, reactivity, and reaction pathways. These computational methods allow for the in-silico investigation of molecules like (S)-5-(4-bromophenyl)oxazolidin-2-one, providing insights that complement experimental findings.

DFT calculations are frequently used to map the potential energy surfaces of chemical reactions involving oxazolidinone scaffolds. By locating transition states and intermediates, researchers can elucidate complex reaction mechanisms, rationalize observed product distributions, and predict reaction outcomes under various conditions.

For instance, DFT studies on the ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-oxazolidinones have been performed to understand the proposed mechanism. researchgate.net Such computational analyses help determine whether factors like basicity or nucleophilicity are responsible for the transformation. researchgate.net Similarly, in cycloaddition reactions, which are common in heterocyclic chemistry, DFT calculations can clarify the mechanism and factors controlling regioselectivity. mdpi.com The B3LYP hybrid functional is a widely applied DFT method that provides accurate results for a large number of organic molecules. mdpi.com These computational approaches could be applied to investigate the synthetic routes to this compound, optimizing reaction conditions and understanding the formation of stereocenters.

The biological activity and chemical reactivity of chiral molecules like this compound are intrinsically linked to their three-dimensional structure. Conformational analysis via computational methods provides insight into the most stable arrangements of the molecule's atoms. DFT calculations can be used to determine the relative energies of different conformers, such as those arising from the rotation of the 4-bromophenyl group relative to the oxazolidinone ring.

In related heterocyclic systems, computational and spectroscopic methods are used in tandem to discuss the solution-state conformation in relation to the solid-state structure. rsc.org For oxazolidinone derivatives, these calculations can support stereochemical assignments made through experimental techniques like NMR. By calculating the expected NMR parameters for different stereoisomers, a comparison with experimental data can confirm the relative or absolute configuration of the molecule.

DFT and other quantum mechanical methods are powerful tools for predicting the reactivity and stability of organic molecules. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can identify the likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of chemical compounds, providing definitive information about their structure, connectivity, and stereochemistry. For a chiral molecule such as this compound, a combination of techniques is essential for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.

For substituted oxazolidin-2-ones, the chemical shifts (δ) and, critically, the vicinal coupling constants (³J) between protons on the heterocyclic ring are diagnostic for determining the relative stereochemistry. researchgate.net For a 5-substituted oxazolidinone like the title compound, the key protons are those at the C4 and C5 positions. The magnitude of the coupling constant between H4 and H5 can help distinguish between cis and trans isomers. Furthermore, advanced 2D NMR techniques, such as the Nuclear Overhauser Effect (NOE) spectroscopy, can provide additional proof of the spatial proximity of substituents, confirming stereochemical assignments. researchgate.net

Table 1: Typical ¹H NMR Spectroscopic Data for Protons on a Substituted Oxazolidinone Ring

Proton Typical Chemical Shift (ppm) Multiplicity Key Coupling Constants (Hz) Information Provided
NH 5.0 - 8.0 Broad Singlet - Presence of the N-H group.
H 5 (CH-Ar) 4.5 - 5.5 Doublet or Triplet ³J(H5-H4) Connectivity and stereochemistry relative to C4.
H 4 (CH₂) 3.0 - 4.5 Multiplet ²J(H4a-H4b), ³J(H4-H5) Diastereotopic nature and stereochemistry.
Ar-H 7.0 - 8.0 Doublets ³J(ortho), ⁴J(meta) Substitution pattern on the phenyl ring.

While NMR can establish the relative arrangement of atoms, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the (S) or (R) configuration at each stereocenter.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. ed.ac.uk The presence of a relatively heavy atom, such as the bromine in this compound, significantly enhances this effect, making the assignment of absolute configuration more reliable. mit.edu The Flack parameter, a value refined during the crystallographic analysis, is used to confirm the correctness of the assigned absolute structure; a value close to zero for the correct enantiomer confirms the assignment with high confidence. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into the stability of its various structural components.

The molecular formula of this compound is C₉H₈BrNO₂, corresponding to a molecular weight of approximately 242.07 g/mol . myskinrecipes.com In mass spectrometry, the molecule is ionized to form a molecular ion (M⁺). A key characteristic in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.5:49.5 ratio. whitman.edu This results in a distinctive molecular ion region with two peaks of nearly equal intensity: the M⁺ peak corresponding to the molecule containing ⁷⁹Br, and an (M+2)⁺ peak for the molecule containing ⁸¹Br. whitman.edu This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragments provides a roadmap of the molecule's structure. The fragmentation of oxazolidinone derivatives is influenced by the functional groups present, with cleavage often occurring at bonds adjacent to heteroatoms or carbonyl groups. researchgate.netlibretexts.org While specific experimental fragmentation data for this compound is not widely published, plausible fragmentation pathways can be predicted based on established chemical principles.

Key fragmentation processes would likely involve the cleavage of the oxazolidinone ring and the bond connecting it to the bromophenyl group. Common fragment ions would arise from:

Loss of the bromophenyl group: Cleavage of the C-C bond between the two ring systems can lead to the formation of a bromophenyl cation or a radical, depending on how the charge is distributed.

Cleavage of the oxazolidinone ring: The five-membered ring can fragment in several ways, such as through the loss of a carbonyl group (CO) or other small neutral molecules. Alpha-cleavage adjacent to the ring's oxygen and nitrogen atoms is a common pathway for such heterocyclic systems. libretexts.org

The predicted mass-to-charge ratios (m/z) for the primary ions are summarized in the table below.

Table 1. Predicted Mass Spectrometry Data for this compound
m/z Value (Predicted)Ion/Fragment DescriptionNotes
241/243[C₉H₈BrNO₂]⁺ (Molecular Ion, M⁺)Characteristic 1:1 isotopic pattern due to ⁷⁹Br and ⁸¹Br.
184/186[C₇H₆BrO]⁺Resulting from fragmentation within the oxazolidinone ring.
156/158[C₆H₄Br]⁺Bromophenyl cation, resulting from cleavage of the bond between the rings.
86[C₄H₆NO₂]⁺Fragment corresponding to the charged oxazolidinone ring after loss of the bromophenyl radical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavelengths, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds in the molecule. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key structural features: the oxazolidinone ring system and the para-substituted bromophenyl group.

The primary functional groups and their expected vibrational frequencies are:

N-H Stretching: The N-H bond of the secondary amine within the cyclic carbamate (B1207046) structure gives rise to a characteristic absorption band, typically in the region of 3200-3300 cm⁻¹.

Carbonyl (C=O) Stretching: The carbonyl group of the cyclic carbamate (lactone-amide structure) is one of the most prominent features in the IR spectrum. For five-membered rings like oxazolidinone, this absorption is typically strong and occurs at a relatively high frequency, expected around 1750 cm⁻¹. bioorg.org

Aromatic C-H and C=C Stretching: The bromophenyl ring exhibits characteristic absorptions. The C-H stretching vibrations of the aromatic ring appear at wavenumbers just above 3000 cm⁻¹. The carbon-carbon double bond stretching vibrations within the aromatic ring typically produce several bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the methylene (B1212753) (-CH₂-) and methine (-CH-) groups in the saturated oxazolidinone ring show stretching vibrations at wavenumbers just below 3000 cm⁻¹.

C-O Stretching: The C-O single bond stretching of the carbamate group is expected to produce a strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.

C-H Bending: The para-substitution pattern on the benzene (B151609) ring gives rise to a strong out-of-plane C-H bending vibration, which is characteristically found between 820-850 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond occurs at lower frequencies, typically below 700 cm⁻¹, within the fingerprint region of the spectrum.

These characteristic absorption bands are summarized in the following data table.

Table 2. Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine/Carbamate)Stretching~3200-3300Medium, Broad
Aromatic C-HStretching3010-3100Medium to Weak
Aliphatic C-HStretching2850-2960Medium
C=O (Cyclic Carbamate)Stretching~1750Strong, Sharp
Aromatic C=CStretching~1450-1600Medium to Weak (multiple bands)
C-O (Carbamate)Stretching~1200-1300Strong
Aromatic C-H (p-substituted)Out-of-plane Bending~820-850Strong
C-BrStretching<700Medium to Strong

Future Directions and Emerging Research Avenues for S 5 4 Bromophenyl Oxazolidin 2 One Chemistry

Development of Novel Stereoselective Synthetic Methodologies for Oxazolidinones

The absolute stereochemistry of the C5 side chain in the oxazolidinone ring is crucial for its biological activity. nih.gov Consequently, the development of efficient and highly stereoselective synthetic methods remains a primary focus of research. Traditional methods often relied on chiral resolution, but contemporary approaches prioritize asymmetric synthesis to directly obtain the desired enantiomer.

Researchers have also explored the use of enantiomerically pure starting materials, such as chiral aziridines, to construct the oxazolidinone core. bioorg.orgresearchgate.net For instance, N-(R)-R-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized in a single step with high yields from various aziridine-2-methanols through intramolecular cyclization with phosgene (B1210022). bioorg.org

Furthermore, asymmetric reactions that create the key stereocenters during the ring-forming process are gaining prominence. A notable example is the diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-ones using a chiral auxiliary-mediated asymmetric aldol (B89426) reaction, followed by a Curtius rearrangement and in situ intramolecular ring closure. mdpi.com This tandem approach provides the desired cyclic carbamate (B1207046) as a single diastereomer in high yield. mdpi.com

The table below summarizes some of the novel stereoselective synthetic methodologies for oxazolidinones.

Methodology Key Features Reported Yields Reference
Evans' Chiral AuxiliariesHigh yields for the preparation of the auxiliaries themselves.98% (3 steps) nih.gov
Morita-Baylis-Hillman Adduct ConversionStereoselective synthesis of 4,5-disubstituted 2-oxazolidinones.34% overall (4 steps) nih.gov
Chiral Aziridine (B145994) CyclizationOne-step, high-yield synthesis from aziridine-2-methanols.High bioorg.org
Asymmetric Aldol/Curtius ReactionDiastereoselective formation of 4,5-disubstituted oxazolidinones.87% mdpi.com

Advanced Derivatization Strategies for Enhanced Bioactivity Profiles and Selectivity

To improve upon the efficacy of existing oxazolidinone antibiotics and overcome emerging resistance, extensive research is being conducted on the derivatization of the oxazolidinone scaffold. researchgate.netnih.gov Modifications are typically directed at three key regions of the pharmacophore: the N-aryl 'B' ring, the C5-side chain, and the 'C' region extending from the 'B' ring. nih.gov

Strategic modifications to the 'C' ring with various heterocycles have proven to be a particularly successful approach. nih.gov For example, the incorporation of a benzoxazinone (B8607429) C-ring substructure has resulted in a compound with superior activity compared to linezolid (B1675486) against a panel of Gram-positive and Gram-negative bacteria. nih.gov Further modifications to the C5-side chain of this benzoxazinone derivative led to the identification of several other potent compounds. nih.gov Fused bicyclic heteroaryl C-rings, such as pyrazolopyridine, imidazopyridine, and triazolopyridine, have also yielded potent oxazolidinone derivatives. nih.gov

The C5 side chain, which must be in the (S)-configuration for optimal activity, has also been a target for derivatization. nih.gov Replacing the typical acetamide (B32628) group with other functionalities, such as halogenated amides, thioamides, and thiocarbamates, has led to compounds with superior in vitro antibacterial activities. nih.gov

The overarching goal of these derivatization strategies is not only to enhance potency against susceptible strains but also to broaden the antibacterial spectrum to include challenging Gram-negative pathogens and to re-establish activity against linezolid-resistant strains. researchgate.netnih.gov Some research has focused on designing derivatives that can circumvent efflux pumps and better penetrate the membranes of Gram-negative bacteria like E. coli, A. baumannii, and P. aeruginosa. nih.gov

Derivative Type Modification Site Resulting Improvement Reference
Benzoxazinone derivativeC-ringSuperior activity against Gram-positive and Gram-negative bacteria. nih.gov
Fused pyrazolopyridine derivativeC-ringPotent activity, with some showing in vivo efficacy. nih.gov
Thioamide derivativeC5 side chainSuperior in vitro activity compared to the acetamide analog. nih.gov
Thiocarbamate derivativeC5 side chainIn vitro activity in the range of 0.25–2 µg/mL against resistant strains. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Approaches for Oxazolidinones

The pharmaceutical industry is increasingly adopting green and sustainable chemistry principles, and the synthesis of oxazolidinones is no exception. rsc.org Flow chemistry, or continuous-flow synthesis, is emerging as a significant technology in this area, offering advantages such as improved heat transfer, reduced solvent waste, shorter reaction times, and a safer environment for handling hazardous reagents. nih.gov

Several studies have demonstrated the successful application of flow chemistry to oxazolidinone synthesis. rsc.orgiciq.orguc.pt One notable approach utilizes a polystyrene-supported organocatalyst in a packed-bed reactor for the continuous synthesis of 2-substituted oxazolidinones from epoxy amines and carbon dioxide (CO₂). rsc.orgiciq.org This system proved to be highly stable and recyclable, capable of operating for over two weeks without a significant loss in catalytic activity. rsc.orgiciq.org

The use of CO₂ as an abundant, inexpensive, and non-toxic C1 source is a key feature of many sustainable synthesis strategies for oxazolidinones. rsc.orgmdpi.comresearchgate.net This aligns with the principles of atom economy, a core concept in green chemistry. rsc.org Another sustainable approach involves the use of unique deep eutectic solvents (DES) as a recyclable and environmentally benign catalytic medium for the atom-economic synthesis of oxazolidinones from epoxides and isocyanates. rsc.orgrsc.org This method avoids the need for additional catalysts or organic solvents, as the DES serves both roles. rsc.org

These sustainable methodologies are not only environmentally friendly but also offer pathways to more efficient and scalable production of oxazolidinone-based active pharmaceutical ingredients. uc.ptrsc.org

Sustainable Approach Key Features Advantages Reference
Continuous Flow SynthesisUse of immobilized, recyclable organocatalysts.Stable, long-term operation; reduced waste. rsc.orgiciq.org
CO₂ as a C1 SourceUtilizes an abundant and non-toxic feedstock.High atom economy; environmentally friendly. rsc.orgresearchgate.net
Deep Eutectic Solvents (DES)Acts as both solvent and catalyst; reclaimable.Eliminates the need for other organic solvents; high reaction mass efficiency. rsc.orgrsc.org
CuBr/Ionic Liquid SystemEfficiently catalyzes three-component reactions with CO₂.High turnover number; works at atmospheric pressure. mdpi.com

Exploration of New Preclinical Biological Targets and Modes of Action for Oxazolidinone Derivatives

While the primary mechanism of action for antibacterial oxazolidinones is the inhibition of protein synthesis via binding to the 50S ribosomal subunit, the versatility of the oxazolidinone scaffold has prompted exploration into new biological targets and therapeutic areas. nih.govscirp.orgscirp.orgresearchgate.netrsc.org This research is driven by the need for novel treatments for a range of diseases and the desire to leverage the favorable pharmacological properties of this chemical class. nih.gov

The antibacterial activity of oxazolidinones is attributed to their unique binding site on the ribosome, which prevents the formation of the initiation complex, a crucial early step in protein synthesis. nih.govnih.gov This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors. nih.govscirp.org However, the emergence of resistance, often through mutations in the 23S rRNA, necessitates the search for new derivatives that can overcome these mechanisms. nih.govresearchgate.net

Beyond their antibacterial role, oxazolidinone derivatives are being investigated for a variety of other pharmacological applications, including:

Anticancer Activity: Some oxazolidinone derivatives have been identified as potent and selective tankyrase inhibitors. Tankyrases are members of the poly-ADP-ribose polymerase (PARP) family, and their abnormal activation has been linked to the development of several cancers through pathways like the WNT/β-catenin signaling pathway. nih.gov

Anti-inflammatory and Neurologic Diseases: The structural features of oxazolidinones make them attractive scaffolds for developing agents to treat inflammatory and neurological conditions. nih.govrsc.org

Antituberculosis Activity: Several new oxazolidinone derivatives, such as delpazolid (B607052) and sutezolid, are currently in clinical trials for the treatment of drug-resistant tuberculosis. nih.govmdpi.com

This expansion into new therapeutic areas highlights the potential of the oxazolidinone scaffold beyond its established role in combating Gram-positive bacterial infections. rsc.orgresearchgate.net The continued exploration of new biological targets is a vibrant area of research that could lead to the development of novel therapies for a wide range of diseases. nih.gov

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 4–6 Hz for oxazolidinone protons) and diastereotopic splitting patterns to confirm stereochemistry .
  • LC-MS (ESI) : Monitor molecular ion peaks (e.g., m/z 290.09 for [M+H]⁺) and isotopic patterns (Br signature) for purity .
  • IR Spectroscopy : Confirm carbonyl stretches (~1749 cm⁻¹) and absence of hydroxyl impurities (~3250–3450 cm⁻¹) .

Advanced Tip : Use chiral HPLC with polysaccharide columns (e.g., Chiralpak® AD-H) to resolve enantiomeric excess (ee >98%) .

What are the challenges in achieving enantioselective synthesis of this compound, and how can they be addressed?

Q. Advanced Research Focus

  • Chiral Auxiliary Limitations : tert-Butyloxycarbonyl (Boc) protection may hinder hydrolysis; switch to dibenzyl groups for nitrogen protection to stabilize intermediates .
  • Asymmetric Catalysis : Use palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to enhance stereoselectivity .
  • Crystallographic Validation : X-ray diffraction (e.g., C18H14F13NO2 structures) confirms absolute configuration and bond angles .

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) or Sigma-2 receptors using AutoDock Vina. Focus on halogen (Br) interactions with hydrophobic pockets .
  • ADMET Prediction : Calculate topological polar surface area (TPSA ~50 Ų) and LogP (~2.5) to assess blood-brain barrier permeability .
  • MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Case Study : MRX-I, a fluoro-oxazolidinone, showed reduced MAO inhibition (in silico IC₅₀ >10 µM) compared to linezolid, guiding structural modifications .

What strategies resolve contradictory data regarding the metabolic stability of this compound in preclinical studies?

Q. Advanced Research Focus

  • In Vitro/In Vivo Correlation : Compare hepatic microsome assays (e.g., human vs. rat) with LC-MS/MS quantification of metabolites .
  • Isotope Tracing : Use ¹⁴C-labeled analogs to track oxidative degradation pathways (e.g., CYP3A4-mediated demethylation) .
  • Structural Analogues : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block metabolic hotspots .

Q. Advanced Research Focus

  • X-ray Crystallography : Reveals intermolecular hydrogen bonds (N–H⋯O=C) and π-stacking of bromophenyl groups, impacting solubility and melting point (~114–116°C) .
  • DSC Analysis : Endothermic peaks at 180–185°C correlate with polymorphic transitions; amorphous forms show enhanced dissolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.